Cas no 1804774-40-0 (2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine)

2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine is a fluorinated and iodinated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its structural features, including the fluoromethyl and trifluoromethoxy groups, enhance metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The iodine substituent offers versatility for further functionalization via cross-coupling reactions, enabling precise structural modifications. This compound’s unique combination of halogenated and fluorinated moieties contributes to its reactivity and selectivity in synthetic pathways. Its well-defined purity and stability under standard conditions ensure reliable performance in research and industrial settings, supporting advancements in bioactive molecule development.
2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine structure
1804774-40-0 structure
Product Name:2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine
CAS No:1804774-40-0
MF:C8H6F4INO
MW:335.037428379059
CID:4814480
Update Time:2025-05-23

2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H6F4INO/c1-4-2-5(13)6(3-9)14-7(4)15-8(10,11)12/h2H,3H2,1H3
    • InChI Key: FDCBYVBOKJDUSF-UHFFFAOYSA-N
    • SMILES: IC1C=C(C)C(=NC=1CF)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 213
  • XLogP3: 3.6
  • Topological Polar Surface Area: 22.1

2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029092848-1g
2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine
1804774-40-0 97%
1g
1,519.80 USD 2021-05-31

Additional information on 2-(Fluoromethyl)-3-iodo-5-methyl-6-(trifluoromethoxy)pyridine

2-(Fluoromethyl)-3-Iodo-5-Methyl-6-(Trifluoromethoxy)Pyridine: A Comprehensive Overview

The compound 2-(Fluoromethyl)-3-Iodo-5-Methyl-6-(Trifluoromethoxy)Pyridine (CAS No. 1804774-40-0) is a highly specialized pyridine derivative with a unique combination of substituents that confer distinctive chemical and physical properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluoromethyl, iodo, methyl, and trifluoromethoxy groups on the pyridine ring introduces a complex interplay of electronic effects, making it a valuable molecule for both academic and industrial research.

Recent studies have highlighted the importance of pyridine derivatives like this compound in drug discovery. The trifluoromethoxy group, in particular, is known to enhance the stability and bioavailability of molecules, making them more suitable for therapeutic applications. Researchers have explored the use of this compound as an intermediate in the synthesis of bioactive agents targeting various diseases, including cancer and infectious disorders. Its ability to undergo a wide range of chemical transformations further underscores its versatility in organic synthesis.

In the realm of materials science, the compound has shown promise as a precursor for advanced materials with tailored electronic properties. The fluoromethyl and trifluoromethoxy groups contribute to the molecule's fluorination, which is often desirable in creating materials with enhanced thermal stability and dielectric properties. Recent advancements in nanotechnology have also leveraged this compound to develop novel nanocomposites with applications in electronics and energy storage.

From a synthetic perspective, the preparation of 2-(Fluoromethyl)-3-Iodo-5-Methyl-6-(Trifluoromethoxy)Pyridine involves a series of intricate reactions that highlight the ingenuity of modern organic chemistry. The strategic introduction of substituents on the pyridine ring requires precise control over reaction conditions to ensure high yields and purity. Innovations in catalytic methods and green chemistry have further streamlined the synthesis process, making it more environmentally friendly and cost-effective.

Moreover, computational studies have provided deeper insights into the molecular structure and reactivity of this compound. Advanced computational models have been employed to predict its electronic properties, reactivity patterns, and potential interactions with biological systems. These studies have not only enhanced our understanding of the compound but also guided its rational design for specific applications.

In conclusion, 2-(Fluoromethyl)-3-Iodo-5-Methyl-6-(Trifluoromethoxy)Pyridine stands as a testament to the progress in chemical synthesis and its diverse applications across multiple disciplines. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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